2,3-Dimethylaniline-d3
Overview
Description
2,3-Dimethylaniline-d3: is a deuterated derivative of 2,3-dimethylaniline, an organic compound with the molecular formula C8H8D3N. It is a colorless to pale yellow liquid that is used as a labeled compound in various scientific studies. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylaniline-d3 can be synthesized through the deuteration of 2,3-dimethylaniline. One common method involves the catalytic hydrogenation of 2,3-dimethylnitrobenzene in the presence of deuterium gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using a palladium on carbon catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylaniline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted aromatic compounds, such as nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2,3-Dimethylaniline-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of specific molecules in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylaniline-d3 involves its interaction with molecular targets and pathways in various applications:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, allowing for detailed analysis of molecular structures and dynamics.
Metabolic Studies: The labeled compound can be tracked through metabolic pathways, providing insights into the fate of specific molecules in biological systems.
Drug Development: The compound helps in understanding the absorption, distribution, metabolism, and excretion of drugs, aiding in the optimization of drug formulations.
Comparison with Similar Compounds
2,3-Dimethylaniline: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
2,4-Dimethylaniline: A positional isomer with different chemical and physical properties.
2,5-Dimethylaniline: Another positional isomer with unique reactivity and applications.
2,6-Dimethylaniline: A positional isomer with distinct properties and uses.
Uniqueness: 2,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium labeling allows for more precise and detailed studies of molecular structures and reaction mechanisms, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-methyl-3-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKEQGKZNKUSU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291368 | |
Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57414-78-5 | |
Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57414-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-methyl-3-(methyl-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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